Enalaprilat-d5 Sodium Salt
Overview
Description
MK-422 D5 Sodium Salt, also known as Enalaprilat-d5 Sodium Salt, is a deuterium-labeled form of Enalaprilat. Enalaprilat is an angiotensin-converting enzyme inhibitor, commonly used in the treatment of hypertension and heart failure. The deuterium labeling in MK-422 D5 Sodium Salt enhances its stability and allows for more precise pharmacokinetic studies .
Mechanism of Action
Target of Action
Enalaprilat-d5 Sodium Salt, also known as Enalaprilat D5 Sodium Salt, is a deuterated form of Enalaprilat . The primary target of Enalaprilat is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, resulting in decreased vasoconstriction and reduced aldosterone secretion . This leads to a decrease in sodium and water reabsorption in the kidneys, thereby reducing blood volume and lowering blood pressure .
Action Environment
The stability and compatibility of Enalaprilat can be influenced by various factors such as the pH of the microenvironment . Studies have found that neutral pH promotes the highest stability, but that acidic conditions at pH 3 also stabilize the formulation
Biochemical Analysis
Biochemical Properties
Enalaprilat D5 Sodium Salt interacts with key biomolecules in the body. It is an angiotensin-converting enzyme (ACE) inhibitor . ACE is responsible for converting angiotensin I into angiotensin II . By inhibiting ACE, Enalaprilat D5 Sodium Salt prevents this conversion, thereby influencing biochemical reactions within the body .
Cellular Effects
Enalaprilat D5 Sodium Salt has significant effects on various types of cells and cellular processes. As an ACE inhibitor, it plays a crucial role in regulating blood pressure and fluid balance . By preventing the conversion of angiotensin I to angiotensin II, it reduces vasoconstriction and sodium reabsorption in the proximal tubule of the kidney . This leads to reduced blood pressure and blood fluid volume .
Molecular Mechanism
The molecular mechanism of action of Enalaprilat D5 Sodium Salt involves its binding interactions with ACE and its inhibition of this enzyme . This prevents the conversion of angiotensin I into angiotensin II, a potent vasoconstrictor . This results in vasodilation and a decrease in blood pressure .
Temporal Effects in Laboratory Settings
The effects of Enalaprilat D5 Sodium Salt can change over time in laboratory settings. For instance, bolus IV enalaprilat resulted in a substantial reduction in systolic blood pressure without adverse effect
Metabolic Pathways
Enalaprilat D5 Sodium Salt is involved in the renin-angiotensin-aldosterone system . It interacts with ACE, a key enzyme in this pathway . By inhibiting ACE, it prevents the conversion of angiotensin I into angiotensin II, thereby influencing the metabolic flux of this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-422 D5 Sodium Salt involves the deuterium labeling of EnalaprilatThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of MK-422 D5 Sodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a solid form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MK-422 D5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
MK-422 D5 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used in studies involving isotopic labeling and reaction mechanisms.
Biology: Employed in research on enzyme inhibition and metabolic pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: The non-deuterated form of MK-422 D5 Sodium Salt.
Lisinopril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Ramiprilat: A related compound with comparable therapeutic effects
Uniqueness
MK-422 D5 Sodium Salt is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .
Properties
IUPAC Name |
disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOMWWZYNPLIET-CGGLEDJRSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2Na2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356922-29-6 | |
Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.